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Compound of Interest

Compound Name: (-)-Sorgolactone

Cat. No.: B12762389

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a newly isolated natural product is a critical step in drug
discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an
unparalleled tool for this purpose, providing detailed information about the carbon-hydrogen
framework of a molecule. This guide provides a comparative analysis of the expected *H and
13C NMR spectroscopic data for (-)-Sorgolactone, a member of the strigolactone family of
plant hormones. By comparing experimentally obtained spectra with established chemical shift
values for similar structural motifs, researchers can confidently confirm the structure of an
isolated sample.

The Structure of (-)-Sorgolactone

(-)-Sorgolactone is a canonical strigolactone, characterized by a tricyclic lactone (the ABC
rings) connected to a butenolide moiety (the D ring) via an enol ether bridge. The specific
stereochemistry of (-)-Sorgolactone is crucial for its biological activity.

Comparative NMR Data Analysis

While a complete, tabulated set of experimentally determined *H and 3C NMR data for (-)-
Sorgolactone is not readily available in the literature, its structure can be confidently assigned
by comparing its NMR spectra to those of closely related, well-characterized strigolactones
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such as orobanchol and 5-deoxystrigol, and by referencing typical chemical shift ranges for the
constituent functional groups.

Table 1: Expected *H NMR Chemical Shifts for (-)-Sorgolactone and Comparison with Related
Strigolactones.

Expected Chemical Reported Chemical Key Structural
Proton(s) Shift (8, ppm) for (-)-  Shift (8, ppm) for Features and
Sorgolactone Orobanchol[1] Rationale

Olefinic proton on the

butenolide (D) ring,
H-2' ~6.1-6.2 6.18 _

adjacent to the enol

ether oxygen.

Olefinic proton on the
H-3' ~6.9-7.0 6.97 _ _
butenolide (D) ring.

Proton on the enol
H-6' ~7.4-7.5 7.52 ether bridge, highly
deshielded.

Proton on the ABC

ring system adjacent
H-3a ~3.4-3.6 3.41

to the lactone

carbonyl.

Proton on the ABC
H-8p3 ~5.5-5.6 5.61 )
ring system.

Methyl group on the
4'-Me ~2.0 2.03 _ _
butenolide (D) ring.

Gem-dimethyl groups
8-Me ~1.1 1.13,1.14
on the Aring.

Methylene and
Ring CH, CHz 1.3-2.7 1.38-2.16 methine protons of the
ABC ring system.
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Table 2: Expected 13C NMR Chemical Shifts for (-)-Sorgolactone based on Functional Group

Analysis.
) Rationale for
] Expected Chemical ) )
Carbon(s) Functional Group _ Chemical Shift
Shift (o, ppm)
Range
Carbonyl carbons in
lactones are
C-2 Lactone Carbonyl 170-180 o
significantly
deshielded.
Carbonyl carbon
C-5' Butenolide Carbonyl 165-175 within the butenolide
ring.
. sp? hybridized
Olefinic Carbons (D-
c-2', C-3 ing) 110-150 carbons of the
rin
J butenolide ring.
Carbons of the enol
C-3a, C-4' Enol Ether Carbons 100-145 ]
ether bridge.
Oxygenated Carbons sp? carbons attached
C-3,C-8b . 70-90
(ABC-ring) to oxygen atoms.
) ) Saturated carbons of
Aliphatic Carbons L
C-4to C-8a ) 20-60 the tricyclic ring
(ABC-ring)
system.
sp3 hybridized methyl
4'-Me, 8-Me Methyl Carbons 10-25

group carbons.

Experimental Protocol for NMR Analysis of (-)-

Sorgolactone

The following is a generalized protocol for acquiring high-quality *H and 3C NMR spectra for a

small molecule like (-)-Sorgolactone.

1. Sample Preparation:
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Dissolve 1-5 mg of the isolated (-)-Sorgolactone in approximately 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls, acetone-ds, or DMSO-ds).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.
. 'H NMR Spectroscopy:
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical acquisition parameters:
o Pulse angle: 30-45°
o Acquisition time: 2-4 seconds
o Relaxation delay: 1-5 seconds
o Number of scans: 8-64 (dependent on sample concentration)

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase
and baseline corrections.

. 13C NMR Spectroscopy:
Acquire the spectrum on the same instrument.
Typical acquisition parameters for a proton-decoupled spectrum:
o Pulse angle: 30-45°
o Acquisition time: 1-2 seconds
o Relaxation delay: 2-10 seconds (longer delay may be needed for quaternary carbons)

o Number of scans: 512-4096 (or more, as 13C has a low natural abundance)
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e Process the data with a line broadening of 1-2 Hz.
4. 2D NMR Experiments (for complete structural assignment):
e COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different spin
systems and assigning quaternary carbons.

e NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is essential for confirming the stereochemistry of the molecule.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of an isolated
natural product like (-)-Sorgolactone using NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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